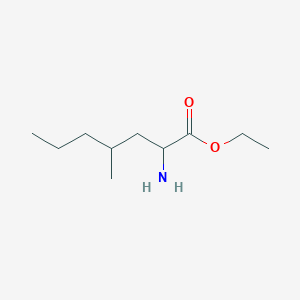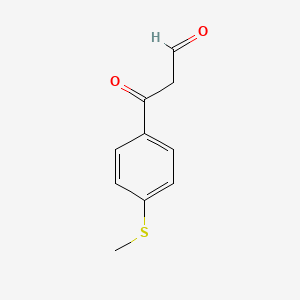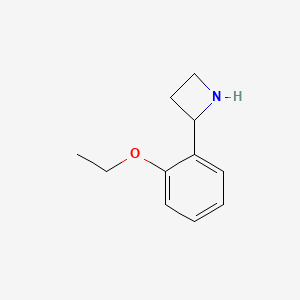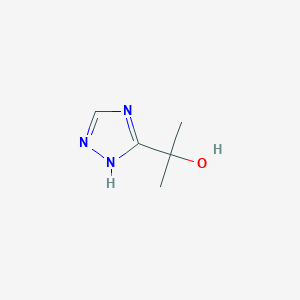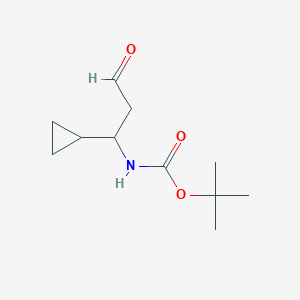
tert-butylN-(1-cyclopropyl-3-oxopropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-ButylN-(1-cyclopropyl-3-oxopropyl)carbamate is a chemical compound with the molecular formula C13H21NO4. It is known for its unique structure, which includes a tert-butyl group, a cyclopropyl ring, and a carbamate functional group. This compound is used in various scientific research applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
tert-ButylN-(1-cyclopropyl-3-oxopropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with a cyclopropyl ketone under specific conditions. The reaction typically requires a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
tert-ButylN-(1-cyclopropyl-3-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
科学研究应用
tert-ButylN-(1-cyclopropyl-3-oxopropyl)carbamate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butylN-(1-cyclopropyl-3-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-Butyl (3-chloropropyl)carbamate
- tert-Butyl N-cyclopentyl-N-(1-cyclopropyl-3-oxopropyl)carbamate
Uniqueness
tert-ButylN-(1-cyclopropyl-3-oxopropyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its cyclopropyl ring provides rigidity, while the carbamate group offers versatility in chemical modifications .
属性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC 名称 |
tert-butyl N-(1-cyclopropyl-3-oxopropyl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9(6-7-13)8-4-5-8/h7-9H,4-6H2,1-3H3,(H,12,14) |
InChI 键 |
PFZWFXYKBKYXJT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC=O)C1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


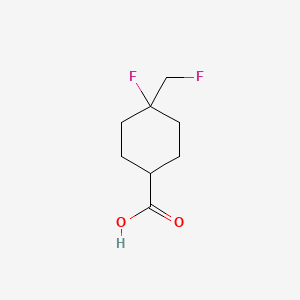
![4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propan-2-yl)benzoic acid](/img/structure/B13622974.png)
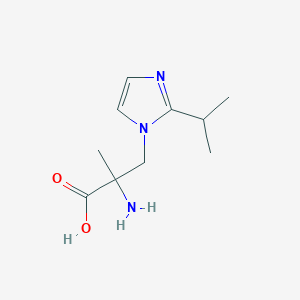
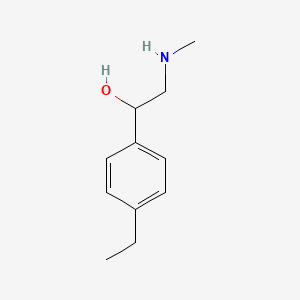

![tert-butyl N-[4-(trifluoroacetyl)cyclohexyl]carbamate](/img/structure/B13623003.png)

